Technical Documentation Center

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
  • CAS: 1097782-07-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The global health threat of tuberculosis (TB), particularly drug-resistant strains, necessitates the discovery and development of novel therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health threat of tuberculosis (TB), particularly drug-resistant strains, necessitates the discovery and development of novel therapeutics with new mechanisms of action. One of the most promising new drug targets in Mycobacterium tuberculosis (Mtb) is the Mycobacterial Membrane Protein Large 3 (MmpL3). This technical guide provides a comprehensive overview of a potent class of inhibitors targeting MmpL3: the pyrrole-2-carboxamides. While the initial query specified "1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide," the available scientific literature points to a broader, well-characterized class of pyrrole-2-carboxamide derivatives as potent MmpL3 inhibitors. This guide will synthesize the current understanding of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their function.

The Target: MmpL3 - A Vital Component of the Mycobacterial Cell Wall Synthesis Machinery

MmpL3 is an essential inner membrane transporter in mycobacteria. It plays a critical role in the biosynthesis of the mycobacterial outer membrane, a unique and highly impermeable barrier that is crucial for the bacterium's survival and virulence.

1.1. Function of MmpL3

MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space.[1][2][3] Once in the periplasm, TMM is incorporated into the cell wall by the antigen 85 complex, forming trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex. This process is fundamental for the integrity of the mycobacterial cell wall.

1.2. MmpL3 as a Druggable Target

The essentiality of MmpL3 for mycobacterial viability, coupled with its absence in mammals, makes it an attractive target for the development of new anti-TB drugs. Several classes of MmpL3 inhibitors have been identified, including the pyrrole-2-carboxamides, which have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb.[1][3]

Mechanism of Action: Inhibition of MmpL3 by Pyrrole-2-Carboxamides

Pyrrole-2-carboxamide derivatives inhibit the transport function of MmpL3, leading to a cascade of events that ultimately result in bacterial cell death.

2.1. Direct Binding and Inhibition

Through a combination of genetic and biochemical studies, it has been confirmed that pyrrole-2-carboxamides directly bind to MmpL3.[1][2] This binding event disrupts the protein's ability to transport TMM across the inner membrane. The exact binding site and conformational changes induced by these inhibitors are areas of active research, with structural biology approaches providing valuable insights.

2.2. Downstream Effects of MmpL3 Inhibition

The inhibition of MmpL3's transport function leads to several critical downstream effects:

  • Accumulation of TMM: The blockade of TMM transport results in its accumulation in the cytoplasm.

  • Depletion of Mycolic Acids: The lack of TMM in the periplasm halts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Loss of Cell Wall Integrity: The disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to increased permeability and susceptibility to external stressors.

  • Bactericidal Activity: The culmination of these effects is the death of the mycobacterium.

The following diagram illustrates the proposed signaling pathway and the point of inhibition by pyrrole-2-carboxamides.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Peri TMM MmpL3->TMM_Peri Cell_Wall_Synthesis Mycolic Acid Incorporation (Cell Wall Synthesis) TMM_Peri->Cell_Wall_Synthesis Mycobacterial_Cell_Wall Mycobacterial Cell Wall Cell_Wall_Synthesis->Mycobacterial_Cell_Wall Maintains Integrity Pyrrole_Carboxamide Pyrrole-2-Carboxamide Inhibitor Pyrrole_Carboxamide->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by Pyrrole-2-Carboxamides.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the anti-TB activity of the pyrrole-2-carboxamide scaffold.[1][2] These studies have revealed key structural features that are crucial for potent MmpL3 inhibition.

Key Findings from SAR Studies:

  • Pyrrole Ring Substituents: Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring generally enhances anti-TB activity.[1][2]

  • Carboxamide Substituents: Bulky substituents on the carboxamide moiety have been shown to greatly improve activity.[1]

  • Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potency, likely participating in key hydrogen bonding interactions within the MmpL3 binding site.[1][2]

The following table summarizes the activity of representative pyrrole-2-carboxamide derivatives.

Compound IDR1 Group (on Pyrrole)R2 Group (on Carboxamide)MIC (μg/mL) against Mtb H37Rv
5 4-chlorophenyladamant-2-yl< 0.016
12 4-chlorophenyl (N-methylated pyrrole)adamant-2-yl3.7
13 4-chlorophenyl (N-methylated pyrrole & carboxamide)adamant-2-yl> 32
32 4-(trifluoromethyl)phenyl4-fluorophenyl< 0.016

Data synthesized from multiple sources.[1][2]

Experimental Protocols for Characterizing MmpL3 Inhibitors

A variety of in vitro and in vivo assays are employed to identify and characterize MmpL3 inhibitors.

4.1. Whole-Cell Activity Assays

The initial screening of potential MmpL3 inhibitors is typically performed using whole-cell activity assays against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent and continue incubation for 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by observing the color change (blue to pink indicates bacterial growth).

4.2. Target Engagement and Mechanism of Action Studies

Once potent compounds are identified, further assays are conducted to confirm their mechanism of action.

Protocol: [14C] Acetate Metabolic Labeling Assay

This assay measures the effect of the inhibitor on mycolic acid biosynthesis.

  • Culture M. tuberculosis in the presence of the test compound.

  • Add [14C] acetate to the culture and incubate to allow for incorporation into lipids.

  • Extract the total lipids from the bacterial cells.

  • Analyze the lipid profile using thin-layer chromatography (TLC).

  • Quantify the amount of [14C] incorporated into mycolic acids. A reduction in [14C] labeled mycolic acids indicates inhibition of the pathway.

4.3. In Vivo Efficacy Models

Promising candidates are evaluated in animal models of tuberculosis to assess their in vivo efficacy.

Protocol: Mouse Model of Chronic TB Infection

  • Infect mice (e.g., C57BL/6) with a low-dose aerosol of M. tuberculosis.

  • Allow the infection to establish for a defined period (e.g., 4 weeks).

  • Administer the test compound orally or via another appropriate route for a specified duration.

  • At the end of the treatment period, sacrifice the mice and determine the bacterial load (CFU) in the lungs and spleen.

  • A significant reduction in CFU compared to the untreated control group indicates in vivo efficacy.

The following diagram outlines the experimental workflow for the discovery and characterization of MmpL3 inhibitors.

experimental_workflow Start Compound Library HTS High-Throughput Screening (Whole-Cell MABA) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification SAR_Optimization SAR Optimization (Lead Generation) Hit_Identification->SAR_Optimization Target_Validation Target Validation ([14C] Acetate Labeling) SAR_Optimization->Target_Validation In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Target_Validation->In_Vivo_Efficacy Preclinical_Development Preclinical Candidate In_Vivo_Efficacy->Preclinical_Development

Caption: Experimental Workflow for MmpL3 Inhibitor Discovery.

Conclusion and Future Directions

The pyrrole-2-carboxamides represent a promising class of anti-TB drug candidates that target the essential MmpL3 transporter. Their potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis highlights their potential to address the urgent need for new TB therapies. Further research will focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development. The continued elucidation of the precise molecular interactions between these inhibitors and MmpL3 will also pave the way for the rational design of next-generation MmpL3 inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. National Center for Biotechnology Information. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6 ',7 '-Dihydrospiro[Piperidine-4,4 '-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ResearchGate. [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide represents a highly privileged structural scaffold in neuropharmacology. Characterized by a basic piperidine n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide represents a highly privileged structural scaffold in neuropharmacology. Characterized by a basic piperidine nitrogen separated by an amide linker from a heteroaromatic pyrrole ring, this motif is a hallmark of ligands targeting aminergic G protein-coupled receptors (GPCRs). Specifically, this pharmacophore is heavily utilized in the design of Serotonin 5-HT₄ receptor agonists and antagonists (analogous to clinical agents like prucalopride and renzapride).

Because the basic piperidine moiety is prone to off-target interactions—most notably with the hERG potassium channel—a rigorous, causality-driven in vitro profiling strategy is mandatory before advancing such compounds into in vivo models. This whitepaper outlines a self-validating, step-by-step technical workflow for the pharmacological characterization of this scaffold, ensuring high scientific integrity and translational confidence.

Workflow A 1. Compound Synthesis & Purity Check B 2. Primary Screening (Radioligand Binding) A->B C 3. Functional Profiling (TR-FRET cAMP) B->C D 4. In Vitro ADME (Microsomes, PAMPA) C->D E 5. Safety Pharmacology (hERG Patch-Clamp) D->E

Sequential in vitro profiling workflow for GPCR-targeted basic piperidine scaffolds.

Primary Target Engagement: Radioligand Binding Assays

Rationale & Causality: Before assessing functional efficacy, it is critical to establish the raw thermodynamic affinity ( Ki​ ) of the compound for the target receptor. For the 5-HT₄ receptor, using an agonist radioligand like [³H]-5-HT can be problematic because it predominantly labels the G-protein coupled "high-affinity" state, which is sensitive to endogenous guanyl nucleotides[1]. Therefore, we utilize [³H]-GR113808 , a highly selective and potent 5-HT₄ antagonist. Because antagonists bind to both G-protein coupled and uncoupled states of the receptor,[³H]-GR113808 provides a stable, state-independent measurement of total receptor density ( Bmax​ ) and reliable competitive displacement curves[2].

Step-by-Step Protocol: [³H]-GR113808 Competitive Binding
  • Membrane Preparation: Harvest HEK293 or Sf9 cells stably expressing the human 5-HT₄(b) receptor[2]. Homogenize in ice-cold assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 10–20 µg protein/well.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]-GR113808 (final concentration ~0.2 nM, near its Kd​ ).

    • 50 µL of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide at varying concentrations ( 10−11 to 10−4 M).

    • 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled GR113808 or 100 µM serotonin[3].

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Functional Efficacy Profiling: cAMP Accumulation

Rationale & Causality: Binding affinity does not dictate efficacy. The 5-HT₄ receptor is a Gs-coupled GPCR; its activation stimulates adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic AMP (cAMP)[2]. To determine whether 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide acts as an agonist, partial agonist, or antagonist, we quantify cAMP production. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra or THUNDER) because it is a homogeneous "no-wash" format that eliminates the high background noise and washing artifacts common in traditional ELISAs[4][5].

GPCR Ligand 1-methyl-N-(piperidin-4-yl)- 1H-pyrrole-2-carboxamide Receptor 5-HT4 Receptor Ligand->Receptor Binds Gs Gs Protein (Stimulatory) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP_up cAMP Accumulation AC->cAMP_up Synthesizes

Gs-coupled GPCR signaling pathway driving cAMP accumulation upon 5-HT4 receptor activation.

Step-by-Step Protocol: TR-FRET cAMP Assay
  • Cell Plating: Seed 5-HT₄-expressing CHO-K1 or HEK293 cells into a 384-well white opaque microplate at a density of 2,000–5,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4)[4].

  • Phosphodiesterase Inhibition: Supplement the stimulation buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring a robust, measurable signal window[5].

  • Compound Stimulation: Add 5 µL of the test compound (concentration response curve). Incubate at room temperature for 30 minutes[4].

  • Lysis & Detection: Add 10 µL of the TR-FRET detection mix containing a Europium-chelate labeled cAMP tracer and a ULight/Far-Red labeled anti-cAMP monoclonal antibody[4][5].

  • Incubation: Incubate for 1 hour at room temperature. Endogenous cAMP produced by the cells will compete with the Europium-cAMP tracer for antibody binding, causing a decrease in the TR-FRET signal[5].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320/340 nm and measure emission at 665 nm and 615 nm[4]. Calculate the EC₅₀ based on the 665/615 nm ratio.

In Vitro ADME & Physicochemical Profiling

High target affinity is rendered useless if the compound is metabolically unstable or lacks membrane permeability. For a CNS-targeted compound, crossing the Blood-Brain Barrier (BBB) is essential.

Representative ADME Data Summary
Assay ParameterMethodologyTarget Threshold for Lead AdvancementExpected Profile for Pyrrole-Carboxamides
Metabolic Stability Human Liver Microsomes (HLM)Intrinsic Clearance ( CLint​ ) < 20 µL/min/mgModerate to High (Pyrrole ring may undergo oxidative metabolism).
BBB Permeability PAMPA-BBB (Artificial Membrane) Papp​ > 4.0×10−6 cm/sHigh (Basic piperidine pKa​ ~9.0; highly lipophilic at physiological pH).
Aqueous Solubility Kinetic Solubility (Nephelometry)> 50 µM at pH 7.4Moderate (Requires salt formation, e.g., HCl salt, to improve dissolution).

Safety Pharmacology: hERG Channel Inhibition

Rationale & Causality: The basic piperidine ring of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a known pharmacophore for binding to the inner vestibule of the human ether-à-go-go-related gene (hERG / Kv11.1) potassium channel. Blockade of this channel delays cardiac repolarization, manifesting as QT interval prolongation on an ECG, which can lead to lethal Torsades de Pointes arrhythmias[6][7]. Regulatory guidelines (ICH S7B) mandate the evaluation of hERG liability using whole-cell patch-clamp electrophysiology, which is the gold standard for assessing channel biophysics[8].

hERG Cell HEK293 Cell (hERG Expressing) Patch Whole-Cell Patch Clamp Cell->Patch Depol Depolarization (+40 mV) Patch->Depol Repol Repolarization (-50 mV) Depol->Repol Tail Tail Current Measurement Repol->Tail Inhib Calculate IC50 (% Inhibition) Tail->Inhib

Voltage protocol sequence for whole-cell patch-clamp assessment of hERG channel inhibition.

Step-by-Step Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Use HEK293 or CHO cells stably transfected with the hERG channel. Harvest cells and suspend them in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)[6].

  • Patch Configuration: Establish a high-resistance gigaseal (>1 GΩ) using an automated patch-clamp system (e.g., QPatch or SyncroPatch). Rupture the membrane to achieve the whole-cell configuration[7].

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a brief prepulse to -50 mV to establish the baseline leak current.

    • Depolarize to +40 mV for 2 seconds. This forces the hERG channels to open and rapidly transition into an inactivated state[6].

    • Repolarize to -50 mV for 2 seconds. This relieves inactivation, allowing the channels to transition back through the open state, generating a large, measurable outward "tail current"[6].

  • Compound Application: Perfuse the test compound cumulatively (e.g., 0.1, 1, 10, 30 µM) allowing 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-compound vehicle control. Generate an IC₅₀ curve. An IC₅₀ > 10 µM is generally desired to ensure a sufficient safety margin against the therapeutic Cmax​ [8].

References

  • Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval. PubMed (NIH).[Link]

  • THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium.[Link]

  • [³H]5-hydroxytryptamine labels the agonist high affinity state of the cloned rat 5-HT₄ receptor. PubMed (NIH).[Link]

  • A Hybrid Structural Approach to Analyze Ligand Binding by the Serotonin Type 4 Receptor (5-HT₄). Case Western Reserve University. [Link]

  • The Cardiac Ventricular 5-HT₄ Receptor Is Functional in Late Foetal Development and Is Reactivated in Heart Failure. PLOS One.[Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Springer Nature.[Link]

Sources

Foundational

Anticipated Pharmacokinetic Profile and Strategic Experimental Evaluation of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide Disclaimer: A comprehensive literature search did not yield specific experimental pharmacokinetic (PK) data for 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide. This guide, therefore, pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Disclaimer: A comprehensive literature search did not yield specific experimental pharmacokinetic (PK) data for 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide. This guide, therefore, provides a predictive analysis based on its core structural motifs—the 1-methyl-1H-pyrrole-2-carboxamide scaffold and the N-(piperidin-4-yl) moiety—by drawing inferences from published data on analogous structures. The primary objective of this document is to offer a scientifically grounded perspective on the compound's likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to present a strategic framework for its empirical validation.

Introduction: Deconstructing the Molecule for PK Prediction

The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a novel chemical entity for which the disposition within a biological system is unknown. To forecast its pharmacokinetic behavior, we must dissect its structure into two key components:

  • The Pyrrole-2-Carboxamide Core: This scaffold is featured in various biologically active agents. Its properties, such as the hydrogen bonding capabilities of the amide and the metabolic stability of the pyrrole ring, are critical determinants of its PK profile. Studies on related pyrrole-2-carboxamide derivatives highlight that substitutions on the pyrrole ring and the amide nitrogen are crucial for modulating biological activity and metabolic stability[1][2].

  • The Piperidine Moiety: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine ring significantly influences a compound's physicochemical properties[3]. Its basic nitrogen atom at physiological pH will be protonated, impacting solubility, permeability, and potential for interactions with transporters. The inclusion of such a basic center in similar scaffolds has been shown to sometimes result in high efflux ratios and consequently low oral bioavailability[4].

This guide will systematically evaluate the anticipated ADME properties stemming from these structural features and provide robust, field-proven protocols for their experimental determination.

Section 1: Physicochemical Properties and their Pharmacokinetic Implications

The initial step in any drug development program is to characterize the fundamental physicochemical properties of the lead compound. While experimental values are absent, we can predict a profile that will guide our initial formulation and experimental design choices.

PropertyPredicted Value/CharacteristicRationale & Implication
Molecular Weight ~207.27 g/mol Well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Lipophilicity) Moderately LipophilicThe pyrrole and piperidine rings contribute to lipophilicity, while the amide and the basic nitrogen provide hydrophilic character. This balance is often favorable for cell permeability.
pKa (Basicity) ~8.5 - 9.5The piperidine nitrogen is a strong base. The compound will be predominantly protonated and positively charged in the stomach and, to a lesser extent, in the intestine and blood. This strongly influences solubility and absorption.
Aqueous Solubility pH-DependentExpected to have high solubility at low pH (e.g., in the stomach) due to the protonation of the piperidine nitrogen. Solubility will decrease as pH increases towards neutral, which could impact dissolution in the small intestine.

Section 2: Absorption

The transition from the gastrointestinal tract to the systemic circulation is a critical barrier. Based on its structure, we can anticipate several key absorption characteristics.

Predicted Absorption Profile

The compound's modest size and moderate lipophilicity suggest that passive diffusion across the intestinal epithelium is possible. However, the basic piperidine moiety presents a significant and well-documented challenge: transporter-mediated efflux . Analogous basic compounds have been shown to be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells and back into the lumen, severely limiting oral bioavailability[4]. Therefore, determining the compound's Caco-2 permeability and efflux ratio is a critical first step.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting intestinal permeability and identifying substrates of efflux transporters.

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Execution:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (HBSS with HEPES).

    • For A→B permeability, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B→A permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Include control compounds: a high-permeability marker (e.g., propranolol) and a known P-gp substrate (e.g., digoxin).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

Interpretation:

  • ER < 2: Low potential for active efflux.

  • ER > 2: The compound is a likely substrate for an efflux transporter.

Section 3: Distribution

Once absorbed, a drug distributes into various tissues. The extent of distribution is governed by its plasma protein binding (PPB) and tissue permeability.

Predicted Distribution Profile

The basic nature of the piperidine moiety often leads to non-specific binding to acidic phospholipids in cell membranes and lysosomal trapping. This can result in a high volume of distribution (Vd), indicating extensive tissue sequestration. High PPB is also possible, which would limit the free fraction of the drug available to exert its biological effect.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the percentage of the compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically 8-12 kDa MWCO).

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS) to the adjacent chamber (the buffer chamber).

    • Incubate the sealed plate at 37°C for 4-6 hours on an orbital shaker to allow equilibrium to be reached.

  • Sample Analysis: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Percent bound = (1 - fu) * 100.

Section 4: Metabolism

Metabolism is the body's process of converting a drug into more water-soluble compounds (metabolites) for easier excretion. Identifying metabolic hotspots is crucial for understanding a drug's half-life and potential for drug-drug interactions.

Predicted Metabolic Pathways

Based on the compound's structure and data from related pyrrole-carboxamides, we can predict several likely metabolic pathways[1][2]:

  • N-demethylation: The N-methyl group on the pyrrole is a potential site for cytochrome P450 (CYP)-mediated oxidation to yield the N-desmethyl metabolite.

  • Pyrrole Ring Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, potentially forming hydroxylated metabolites or ring-opened products. The 4-position of the pyrrole ring has been noted as vulnerable to metabolic clearance in similar scaffolds[1].

  • Piperidine Ring Oxidation: The piperidine ring can undergo hydroxylation at various positions.

  • Amide Hydrolysis: While generally stable, the amide bond could be a substrate for amidase enzymes, cleaving the molecule into its constituent pyrrole carboxylic acid and piperidine amine fragments.

G cluster_main Parent Compound cluster_paths Potential Metabolic Pathways cluster_metabolites Resulting Metabolites parent 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide M1 N-demethylation (CYP-mediated) parent->M1 M2 Pyrrole Ring Oxidation (CYP-mediated) parent->M2 M3 Piperidine Ring Oxidation (CYP-mediated) parent->M3 M4 Amide Hydrolysis (Amidase) parent->M4 Met1 N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide M1->Met1 Met2 Hydroxylated Pyrrole Metabolite M2->Met2 Met3 Hydroxylated Piperidine Metabolite M3->Met3 Met4 1-methyl-1H-pyrrole-2-carboxylic acid + 4-aminopiperidine M4->Met4

Caption: Predicted metabolic pathways for the title compound.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of the compound in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm microsomes and buffer to 37°C.

    • In a 96-well plate, add the test compound (final concentration e.g., 1 µM) to the microsomal suspension.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Include a control incubation without the NADPH system to check for non-CYP-mediated degradation.

  • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Section 5: Proposed In Vivo Pharmacokinetic Workflow

The culmination of in vitro profiling is a well-designed in vivo study to understand the compound's behavior in a whole organism.

G cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Study (Rodent) sol Solubility Assay formulate Formulation & Vehicle Selection sol->formulate caco2 Caco-2 Permeability caco2->formulate ppb Plasma Protein Binding pk_calc PK Parameter Calculation (Clearance, Vd, t1/2, F%) ppb->pk_calc metstab Microsomal Stability metstab->formulate dose IV and PO Administration formulate->dose sample Serial Blood Sampling dose->sample bioanalyze LC-MS/MS Analysis of Plasma sample->bioanalyze bioanalyze->pk_calc

Caption: Integrated workflow for pharmacokinetic evaluation.

High-Level Protocol: Rodent IV/PO Pharmacokinetic Study

Objective: To determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Methodology:

  • Animals: Use male Sprague-Dawley rats or CD-1 mice.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose allows for the determination of absolute bioavailability.

    • Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) from each animal at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time profiles. Oral bioavailability (%F) is calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Conclusion

While 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide remains an uncharacterized entity from a pharmacokinetic standpoint, a detailed analysis of its structure allows for a robust, predictive assessment. The compound is anticipated to have pH-dependent solubility and may be susceptible to transporter-mediated efflux, potentially limiting oral absorption. Key metabolic liabilities are likely to include N-demethylation and oxidation of the pyrrole and piperidine rings.

This guide provides not only a forecast of the compound's ADME profile but also a clear, actionable set of industry-standard experimental protocols. The successful execution of these in vitro and in vivo studies is essential to validate these predictions and to make informed decisions regarding the future development of this compound.

References

  • Vertex Pharmaceuticals. (n.d.). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC.
  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Sunkel, C., et al. (n.d.). Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides with anti-inflammatory and analgesic activities. PubMed.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • NextMove Software. (n.d.). methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride. NextSDS.
  • Sunderland Repository. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain. SURE (Sunderland Repository).
  • Ding, Y., et al. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC.
  • Brindani, N., et al. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC.
  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Preparation and Quality Control of 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide DMSO Stock Solutions

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals in Drug Discovery. Executive Summary The fidelity of high-throughput screening (HTS) and in vitro pharmacological assays relies heavil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals in Drug Discovery.

Executive Summary

The fidelity of high-throughput screening (HTS) and in vitro pharmacological assays relies heavily on the integrity of compound stock solutions. This application note details the rigorous, self-validating protocol for preparing and managing dimethyl sulfoxide (DMSO) stock solutions of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide . By addressing the physiochemical liabilities of the compound and the hygroscopic nature of the solvent, this guide establishes a robust framework to prevent compound precipitation, degradation, and concentration drift.

Physiochemical Profiling & Rationale

Before initiating dissolution, it is critical to understand the physiochemical profile of the target analyte. 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide features a basic piperidine ring (hydrogen bond donor/acceptor) and a pyrrole carboxamide moiety.

Table 1: Compound Profile
PropertyValue / Description
Compound Name 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
CAS Registry Number 1097782-07-4
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight (Free Base) 207.28 g/mol
Key Structural Features Basic secondary amine (piperidine), pyrrole ring, carboxamide
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
The Causality Behind the Protocol (E-E-A-T)

As an application scientist, one must recognize that preparing a stock solution is not merely mixing a solid with a liquid; it is an exercise in thermodynamic stabilization.

  • The "Wet DMSO" Phenomenon: DMSO is highly hygroscopic. Exposure to ambient humidity rapidly increases its water content. Studies have shown that even a 5% (v/v) water ingress in DMSO can drastically reduce the solubility threshold of screening compounds, leading to latent precipitation [1]. Therefore, anhydrous, cell-culture grade DMSO (<0.1% water) must be used, and all handling should ideally occur in a low-humidity environment.

  • Avoidance of Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces localized concentration gradients and promotes moisture condensation within the vial. This irreversibly alters the nominal concentration of the stock [2]. To circumvent this, the protocol mandates single-use aliquoting.

  • Self-Validating System: To ensure the highest trustworthiness of the assay data, this protocol operates as a self-validating loop. Gravimetric precision dictates the theoretical input, while downstream nephelometry (turbidity analysis) and LC-MS independently verify the actual dissolved concentration and chemical integrity.

Gravimetric Calculations

Accurate molarity requires precise mass-to-volume calculations. The tables below assume the free base form of the compound (MW: 207.28 g/mol ). Expert Tip: If your compound is supplied as a salt (e.g., Hydrochloride), you must adjust the molecular weight (e.g., add 36.46 g/mol per HCl equivalent) before calculating the solvent volume.

Table 2: Volume of DMSO Required for Target Concentrations
Mass of Compound WeighedVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.00 mg 482.4 µL96.5 µL
5.00 mg 2.412 mL482.4 µL
10.00 mg 4.824 mL964.8 µL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Step-by-Step Preparation Protocol

Phase 1: Preparation and Weighing
  • Equilibration: Remove the lyophilized/solid compound from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, altering its mass and introducing water into the future stock.

  • Gravimetric Analysis: Using an analytical balance (0.01 mg readability), weigh the desired mass of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide into a pre-tared, static-free amber glass vial.

Phase 2: Dissolution
  • Solvent Addition: Immediately pipette the calculated volume of anhydrous DMSO (from Table 2) into the vial.

  • Homogenization: Cap the vial tightly and vortex for 60 seconds. If visible particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes. Note: Do not use a heated ultrasonic bath, as localized heating can accelerate the degradation of the carboxamide linkage.

Phase 3: Aliquoting and Storage
  • Aliquoting: Transfer the homogenized solution into sterile, solvent-resistant microcentrifuge tubes (e.g., polypropylene) in single-use volumes (e.g., 25 µL, 50 µL, or 100 µL).

  • Inert Gas Purging: Gently purge the headspace of each aliquot tube with Argon or high-purity Nitrogen gas before sealing. Causality: Displacing oxygen and ambient air prevents oxidative degradation and completely halts moisture absorption during storage.

  • Storage: Store the sealed aliquots immediately at -20°C (for use within 1-3 months) or -80°C (for long-term archival) [3].

Quality Control (QC) Workflow

To ensure this protocol acts as a self-validating system, the following QC steps must be executed on a representative aliquot:

  • Nephelometric Turbidity Assay: Dilute a fraction of the DMSO stock into an aqueous assay buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1%. Use a nephelometer to measure light scattering. An increase in scattering indicates kinetic precipitation, meaning the stock concentration is too high for the intended aqueous assay.

  • LC-MS Verification: Analyze the stock via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the parent ion (m/z [M+H]⁺ ≈ 208.28) and verify that purity remains >95% post-dissolution.

Process Visualization

G Start Solid Compound (CAS: 1097782-07-4) Weigh Gravimetric Analysis (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (<0.1% water) Weigh->Solvent Dissolve Dissolution (Vortex / Sonicate) Solvent->Dissolve QC Quality Control (LC-MS & Nephelometry) Dissolve->QC QC->Dissolve  Fail (Turbidity) Aliquot Aliquoting & Inert Gas Purge (Argon/N2) QC->Aliquot  Pass Store Long-Term Storage (-20°C to -80°C) Aliquot->Store

Workflow for the preparation and quality control of DMSO stock solutions.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Available at:[Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Available at:[Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Application

Application Note: LC-MS/MS Fragmentation Dynamics of 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Structural Rationale 1-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Rationale

1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (Chemical Formula: C₁₁H₁₇N₃O) is a highly relevant structural motif in modern drug discovery. The pyrrole-2-carboxamide scaffold is frequently utilized in the design of kinase inhibitors, DNA-binding lexitropsins, and anti-tubercular MmpL3 inhibitors[1]. Concurrently, the N-(piperidin-4-yl) moiety is a ubiquitous pharmacophore found in numerous GPCR ligands and analgesics, most notably within the fentanyl family[2].

Understanding the precise Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behavior of this molecule is critical for bioanalytical quantification, metabolite identification, and structural elucidation of novel analogs.

Ionization Causality

During positive-mode ESI (ESI+), protonation is not random; it is governed by the localized gas-phase basicity of the molecule. The piperidine nitrogen (pKa ~10) acts as the primary protonation site. The pyrrole nitrogen is non-basic because its lone pair is delocalized to maintain the aromatic sextet, while the amide nitrogen is rendered poorly basic due to resonance stabilization with the adjacent carbonyl group. Consequently, the molecule exclusively forms a stable [M+H]⁺ precursor ion at m/z 208.1450 .

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in spectral acquisition, this protocol utilizes a self-validating system . By implementing orthogonal Precursor Ion Scans (PIS) targeting both ends of the molecule, researchers can definitively confirm the presence of the intact hybrid scaffold before analyzing the full MS/MS spectrum.

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute the analyte to 100 ng/mL in a solvent matrix of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

    • Causality: The addition of 0.1% FA ensures an acidic microenvironment within the ESI droplet, maximizing the protonation efficiency of the piperidine nitrogen and enhancing the overall signal-to-noise (S/N) ratio.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry Setup (Triple Quadrupole or Q-TOF):

    • Source Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

    • Collision Energy (CE) Ramping: Ramp CE from 10 eV to 40 eV.

    • Causality: Low CE (10-20 eV) is required to observe intermediate neutral losses (e.g., -NH₃), while high CE (30-40 eV) is necessary to drive the rigid amide bond cleavage and form the acylium ion.

  • Self-Validation Acquisition (The PIS Method):

    • Program the instrument to perform a Precursor Ion Scan for m/z 84.08 (piperidine core) and m/z 108.04 (pyrrole core). A chromatographic peak yielding both product ions simultaneously validates the intact 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide structure.

Workflow S1 Sample Prep 0.1% FA Matrix S2 UHPLC Separation C18 Gradient S1->S2 S3 ESI+ Ionization [M+H]+ m/z 208.14 S2->S3 S4 CID Fragmentation CE Ramp: 10-40 eV S3->S4 S5 Self-Validation PIS m/z 84 & 108 S4->S5

Figure 1: LC-MS/MS Workflow and Self-Validating Protocol.

Mechanistic Elucidation of Fragmentation Pathways

Upon isolation of the m/z 208.1450 precursor in the collision cell, the molecule undergoes three primary, predictable pathways driven by charge-directed fragmentation.

Pathway A: Amide Bond Cleavage (Acylium Ion Formation)

Cleavage of the amide C-N bond with charge retention on the carbonyl fragment yields the 1-methyl-1H-pyrrole-2-carbonyl cation (m/z 108.0449) .

  • Mechanistic Causality: The formation of this acylium ion is highly favored at elevated collision energies. The positive charge on the carbonyl carbon is intensely stabilized by pi-electron donation from the electron-rich pyrrole ring via resonance[1].

Pathway B: Piperidine C-N Cleavage (The m/z 84 Signature)

Direct cleavage of the exocyclic C-N bond between the amide nitrogen and the piperidine ring results in the formation of the piperidin-4-ylium ion (m/z 84.0813) .

  • Mechanistic Causality: This is a hallmark fragmentation pathway for 4-substituted piperidines. In extensive studies of fentanyl and its analogs, the m/z 84 fragment is consistently identified as the dominant product ion generated via the dissociation of the N-alkyl/aryl piperidine linkage[2][3]. The ion rapidly rearranges to a highly stable tetrahydropyridinium cation.

Pathway C: Intermediate Amine Formation & Ammonia Loss

An alternative cleavage of the amide bond, where the charge is retained on the basic piperidine moiety, yields the 4-aminopiperidinium ion (m/z 101.1078) . At moderate collision energies, this intermediate undergoes a rapid neutral loss of ammonia (-17.0265 Da) to converge on the highly stable m/z 84.0813 fragment.

Fragmentation Prec Precursor Ion [M+H]+ m/z 208.1450 C11H18N3O+ F1 Acylium Ion m/z 108.0449 C6H6NO+ Prec->F1 Amide C-N Cleavage (Charge on Pyrrole) F2 4-Aminopiperidinium m/z 101.1078 C5H13N2+ Prec->F2 Amide C-N Cleavage (Charge on Piperidine) F3 Piperidin-4-ylium m/z 84.0813 C5H10N+ Prec->F3 Exocyclic C-N Cleavage (- C6H8N2O) F2->F3 Neutral Loss (- NH3)

Figure 2: ESI-CID Fragmentation Pathways of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide.

Quantitative Spectral Data

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical fragments required for accurate mass screening and Multiple Reaction Monitoring (MRM) method development.

Fragment AssignmentElemental FormulaTheoretical m/zMass Error ToleranceRelative Abundance (Est.)Diagnostic Utility
Precursor Ion C₁₁H₁₈N₃O⁺208.1450< 5 ppm100% (Low CE)Parent mass confirmation
Acylium Ion C₆H₆NO⁺108.0449< 5 ppm60% (High CE)Identifies the 1-methylpyrrole core
4-Aminopiperidinium C₅H₁₃N₂⁺101.1078< 5 ppm15% (Med CE)Intermediate structural marker
Piperidin-4-ylium C₅H₁₀N⁺84.0813< 5 ppm100% (High CE)Universal marker for 4-piperidines

Diagnostic Utility in Drug Discovery

By leveraging the causal fragmentation rules outlined above, DMPK scientists can rapidly identify metabolic liabilities. For instance:

  • Hydroxylation (+16 Da): If an in vivo metabolite yields a precursor of m/z 224.14, examining the product ions will pinpoint the site of oxidation. A shift of the m/z 108 ion to m/z 124 indicates pyrrole ring oxidation, whereas a shift of the m/z 84 ion to m/z 100 confirms piperidine ring hydroxylation.

  • N-Dealkylation (-14 Da): Loss of the pyrrole N-methyl group will shift the m/z 108 fragment down to m/z 94, leaving the m/z 84 piperidine fragment unaltered.

References

  • Comparative analysis of the metabolites and biotransformation pathways of fentanyl in the liver and brain of zebrafish Frontiers in Pharmacology[Link]

  • Cations Derived from Fentanyls Generated by Atmospheric Pressure Photoionization in the Presence of Ammonia: An IMS-MS Study Journal of the American Society for Mass Spectrometry[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis PubMed Central (PMC) / National Institutes of Health[Link]

Sources

Method

Cell culture assay protocols involving 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

An Application Note and Protocol Guide for the Cellular and Biochemical Characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide and its Analogs as Potential Monoamine Oxidase Inhibitors Authored by: A Se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Cellular and Biochemical Characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide and its Analogs as Potential Monoamine Oxidase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Heterocyclic Carboxamides

The 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide scaffold represents a class of heterocyclic compounds with significant potential in drug discovery. While this specific molecule is not extensively characterized in public-domain literature, its structural motifs are frequently associated with neurological and oncological targets. The pyrrole-2-carboxamide core, for instance, is found in a variety of biologically active compounds, including inhibitors of mycobacterial membrane protein large 3 (MmpL3) and other enzymes.[1][2][3] Given the structural similarities to known neuroactive agents, a primary and logical starting point for characterizing this compound class is to investigate its effect on key enzymes in the central nervous system.

Monoamine oxidases (MAO) are a family of mitochondrial enzymes critical for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[5][7][8] Consequently, inhibitors of MAO are a major class of therapeutics for these conditions.[9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to evaluate 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide and its analogs as potential MAO inhibitors. We will provide detailed, step-by-step protocols for robust and reproducible cell-based and biochemical assays, explain the scientific principles behind these methodologies, and offer insights into data interpretation.

Mechanism of Action: Monoamine Oxidase and its Inhibition

Monoamine oxidases catalyze the oxidative deamination of monoamines, a reaction that produces aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[10] The accumulation of these byproducts can contribute to oxidative stress, a factor in several neurodegenerative diseases.[10]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4]

  • MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[4]

Inhibitors of MAO prevent the breakdown of these neurotransmitters, increasing their availability in the synaptic cleft and thereby modulating neurotransmission. The protocols detailed below are designed to determine if a test compound, such as 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, can inhibit the activity of MAO-A and/or MAO-B.

Safety and Handling of Test Compound

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[11]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

  • Store the compound in a cool, dry, and tightly sealed container, protected from light.[12][13]

Experimental Workflow for MAO Inhibitor Screening

The following diagram outlines the general workflow for screening and characterizing a novel compound as a potential MAO inhibitor.

MAO_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Assay_Setup Assay Plate Setup (Compound, Enzyme, Controls) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme/Cell Lysate Preparation Enzyme_Prep->Assay_Setup Incubation Incubation with MAO Substrate Assay_Setup->Incubation Detection Signal Detection (Fluorometric/Luminescent) Incubation->Detection Data_Processing Data Processing (Background Subtraction) Detection->Data_Processing IC50_Calc IC50 Curve Generation and Calculation Data_Processing->IC50_Calc Selectivity Determine Selectivity (MAO-A vs. MAO-B) IC50_Calc->Selectivity

Caption: General workflow for MAO inhibitor screening.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and provides a robust method for determining the inhibitory potential of a test compound on both MAO-A and MAO-B.[7][8][14][15] The assay measures the production of H₂O₂, a byproduct of the MAO-catalyzed reaction, using a fluorometric probe.[7]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich, Abcam)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)[7][14]

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or similar fluorogenic probe)

  • Clorgyline (selective MAO-A inhibitor, positive control)[7][14]

  • Pargyline or Selegiline (selective MAO-B inhibitor, positive control)[7][14]

  • Test compound (1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide)

  • DMSO (for dissolving test compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)[7][14]

Preparation of Reagents
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide in 100% DMSO.

  • Working Compound Solutions: Prepare serial dilutions of the test compound in MAO Assay Buffer. A typical starting concentration range for an initial screen might be 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

  • Positive Control Inhibitors: Prepare working solutions of clorgyline and pargyline/selegiline in MAO Assay Buffer.

  • Enzyme Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired concentration, as recommended by the supplier. Keep on ice.

  • Detection Reagent Master Mix: Prepare a master mix containing p-tyramine, HRP, and Amplex Red in MAO Assay Buffer. Protect from light. The final concentrations in the well should be optimized, but typical ranges are 1 mM p-tyramine, 1 U/mL HRP, and 50 µM Amplex Red.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 5 µL of the appropriate working compound solution to the test wells.

    • Add 5 µL of the appropriate positive control inhibitor to the positive control wells.

    • Add 5 µL of MAO Assay Buffer containing 0.5% DMSO to the no-inhibitor (100% activity) control wells.

    • Add 5 µL of MAO Assay Buffer to the background (no enzyme) control wells.

  • Enzyme Addition:

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the background control wells.

    • Add 20 µL of MAO Assay Buffer to the background control wells.

  • Pre-incubation:

    • Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation:

    • Add 25 µL of the Detection Reagent Master Mix to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at λex = 530 nm and λem = 585 nm.

Protocol 2: Luminescent Assay for MAO Inhibition (MAO-Glo™ Assay)

This protocol utilizes a luciferin-based detection method, which often provides higher sensitivity and a broader dynamic range.[9][16] The assay measures the amount of a luciferin derivative that is converted to luciferin in the presence of MAO.

Materials and Reagents
  • MAO-Glo™ Assay Kit (Promega) or similar, which typically includes:

    • MAO-A and MAO-B enzymes

    • Luciferin Detection Reagent

    • MAO Substrate

  • Test compound (1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide)

  • DMSO

  • 96-well white, opaque microplates

  • Luminometer

Assay Procedure
  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compound as described in Protocol 1.

  • Plate Setup:

    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.

    • Add 12.5 µL of the appropriate test compound dilution, control inhibitor, or vehicle control.

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C.

  • Signal Generation:

    • Add 25 µL of the Luciferin Detection Reagent to each well.

  • Incubation and Measurement:

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence/luminescence of the background control wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 x [1 - (Signal_of_Test_Well / Signal_of_No-Inhibitor_Control)]

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table provides a template for summarizing the results obtained from the MAO inhibition assays.

CompoundTarget EnzymeIC₅₀ (µM)Hill Slope
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideMAO-AExperimental ValueExperimental ValueExperimental Value
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideMAO-BExperimental ValueExperimental ValueExperimental Value
ClorgylineMAO-AReference ValueExperimental ValueExperimental Value
Pargyline/SelegilineMAO-BReference ValueExperimental ValueExperimental Value

Cell-Based Assay Considerations

While the biochemical assays described above are excellent for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. These assays can provide insights into cell permeability, off-target effects, and cytotoxicity.

A common follow-up experiment is to measure the levels of monoamine neurotransmitters in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) after treatment with the test compound. This can be achieved using techniques such as HPLC or ELISA.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide and its analogs as potential monoamine oxidase inhibitors. By employing these well-established fluorometric and luminescent assays, researchers can efficiently determine the potency and selectivity of their compounds, paving the way for further preclinical development. It is crucial to remember that these in vitro assays are the first step in a comprehensive drug discovery cascade and should be followed by more complex cellular and in vivo models to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • PubMed. (2001, May 15). Monoamine oxidase assays.
  • SpringerLink.
  • Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • BioAssay Systems. Monoamine Oxidase.
  • Protocol Exchange. (2018). 2.2.
  • Abcam. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510).
  • EvitaChem. 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays.
  • Fisher Scientific. (2009, November 12).
  • Tokyo Chemical Industry. (2025, November 27).
  • Cole-Parmer.
  • NextSDS. methyl 1-(piperidin-4-yl)
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • MDPI. (2023, November 1).
  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188).
  • BenchChem. Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)
  • PMC.
  • PubChem. N-Methyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide | C11H11N3O.
  • PubMed. (2002, December 15). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192)
  • Jubilant Ingrevia.
  • PubChemLite. Methyl 1-(piperidin-4-yl)
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • ACS Publications. (2022, August 1). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis | Journal of Medicinal Chemistry.
  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • ResearchGate.
  • PubMed. (2025, October 15). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability.
  • PubMed. (2022, August 11).
  • ECHEMI. 1192-58-1, 1-Methyl-1H-pyrrole-2-carboxaldehyde Formula.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Welcome to the Technical Support Center for 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide . This bifunctional building block is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide . This bifunctional building block is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel anti-mycobacterial agents[1]. Due to the distinct chemical reactivity of its two core moieties—an electron-rich pyrrole ring and a basic secondary amine (piperidine)—this compound is highly susceptible to environmental degradation if not handled correctly.

This guide provides a self-validating framework for understanding the causality behind its degradation, troubleshooting common experimental anomalies, and implementing rigorous storage protocols.

Part 1: Core Degradation Mechanisms

To prevent degradation, one must first understand the structural vulnerabilities of the compound. The molecule contains two primary sites of instability:

  • The Piperidine Ring (Secondary Amine): Secondary amines are highly nucleophilic and basic. Upon exposure to ambient air, they readily react with atmospheric carbon dioxide (CO₂) and trace moisture to form stable carbamate salts [2]. This alters the molecular weight, reduces solubility in non-polar solvents, and quenches the amine's reactivity in downstream coupling steps.

  • The Pyrrole Ring: Despite being partially deactivated by the electron-withdrawing carboxamide group, the 1-methylpyrrole moiety remains susceptible to indirect photooxidation. Exposure to light generates singlet oxygen (¹O₂) and other reactive oxygen species (ROS), which attack the pyrrole ring to form oxygenated products such as lactams or hydroperoxides [3].

degradation A 1-methyl-N-(piperidin-4-yl)- 1H-pyrrole-2-carboxamide B Piperidine N-Oxidation (Air/Light Exposure) A->B O2, hν C Carbamate Salt Formation (Atmospheric CO2) A->C CO2, H2O D Pyrrole Ring Degradation (Photo-oxidation/Acid) A->D ¹O2, ROS

Fig 1. Primary chemical degradation pathways of the target compound.

Part 2: Troubleshooting & FAQs

Q1: My compound has turned from an off-white powder to a yellow/brown solid over the past month. What happened?

Root Cause: Photooxidation of the pyrrole ring. Mechanism: When exposed to ambient laboratory light, photosensitized oxidation occurs. The pyrrole ring undergoes cycloaddition with singlet oxygen, leading to endoperoxide intermediates that rapidly decompose into colored 5,5- or 6,5-bicyclic lactams [3]. Solution: Discard the discolored batch if purity is critical. In the future, ensure the compound is stored in opaque or amber glass vials and handled under low-light conditions.

Q2: The mass of my stored compound has increased, and it is no longer soluble in dichloromethane (DCM). Why?

Root Cause: Carbamate salt formation. Mechanism: The secondary amine of the piperidine ring has acted as a nucleophile, attacking atmospheric CO₂ in the presence of ambient humidity to form a zwitterionic carbamate or an ammonium carbamate salt [2]. This ionic species is insoluble in aprotic solvents like DCM. Solution: You can often recover the free base by dissolving the degraded solid in a biphasic mixture of ethyl acetate and 1M aqueous NaOH. The basic aqueous layer will decompose the carbamate back into the free amine and CO₂. Extract the free amine into the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Q3: Can I store this compound in solution (e.g., DMSO) for high-throughput screening?

Root Cause: Accelerated degradation kinetics in solution. Mechanism: Solvents like DMSO are hygroscopic and can absorb water and oxygen from the air. Furthermore, DMSO can act as an oxidant over time. Solution: Do not store as a solution for more than 48 hours. Always store the compound as a lyophilized dry powder. If a stock solution is absolutely necessary, use anhydrous, degassed DMSO, blanket the vial with Argon, and freeze at -80°C.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereLight ExposureTime to 5% Degradation ( t0.95​ )Primary Degradant Observed
25°C (Benchtop)Ambient AirRoom Light< 2 weeksCarbamate & Pyrrole Lactams
4°C (Fridge)Ambient AirDark~3 monthsCarbamate
-20°C (Freezer)Ambient AirDark~6 monthsCarbamate (Trace)
-20°C (Freezer) Argon Dark > 24 months None detected

Part 4: Experimental Protocols for Long-Term Storage

To ensure absolute scientific integrity and reproducibility, follow this self-validating Standard Operating Procedure (SOP) for preparing the compound for long-term storage.

workflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Purging (Displace O2/CO2) S1->S2 S3 3. Amber Vial Sealing (Block UV/Vis) S2->S3 S4 4. Desiccated Storage (-20°C) S3->S4

Fig 2. Optimal preparation and storage workflow to ensure long-term stability.

SOP: Aliquoting and Cryopreservation
  • Purification & Drying: Ensure the compound is highly pure (>98% via HPLC). Dissolve the compound in a minimal amount of LC-MS grade water/acetonitrile mixture and freeze-dry (lyophilize) for 24 hours to remove all trace moisture. Causality: Removing water prevents moisture-assisted carbamate formation.

  • Aliquoting: Working rapidly in a controlled environment (preferably a glove box or under a localized nitrogen stream), transfer single-use quantities (e.g., 5–10 mg) into individual amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric CO₂. Amber glass blocks UV/Vis light, halting photooxidation.

  • Inert Gas Purging: Insert a gentle stream of heavy inert gas (Argon is preferred over Nitrogen as it is denser than air) into the vial for 10–15 seconds to displace all ambient air.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction with Parafilm to ensure a hermetic seal.

  • Storage: Place the sealed vials inside a secondary container (e.g., a desiccator jar containing active Drierite or silica gel) and store at -20°C.

References

  • Source: acs.
  • Source: acs.
  • Source: acs.
Optimization

Technical Support Center: Troubleshooting 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Extraction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing extraction and purification bottlenecks when synthesizing 1-methyl-N-(piperidin-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing extraction and purification bottlenecks when synthesizing 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide .

Synthesizing this molecule typically involves an amide coupling between 1-methyl-1H-pyrrole-2-carboxylic acid and 4-aminopiperidine. The resulting product presents a unique purification challenge: it contains a highly basic secondary amine (piperidine), a neutral amide linker, and an electron-rich pyrrole ring. Standard aqueous workups often lead to catastrophic yield losses or persistent coupling byproducts[1],[2].

This guide deconstructs the physicochemical causality behind these failures and provides a self-validating, step-by-step extraction system.

Physicochemical Profiling & Partitioning Logic

To successfully extract this molecule, you must manipulate its ionization state. The table below summarizes the quantitative data driving our extraction strategy.

Compound / ImpurityStructural RolepKa (Predicted/Lit)LogP (Est.)Partitioning Behavior
Target Product Final Amide~10.0–10.5 (Piperidine N)1.2Organic (pH > 12), Aqueous (pH < 9)
1-Methyl-1H-pyrrole-2-carboxylic acid Unreacted Acid~4.6 (Carboxylic Acid)[3]1.5Organic (pH < 3), Aqueous (pH > 7)
4-Aminopiperidine Unreacted Amine~10.4 (1° N), ~10.8 (2° N)[4]-0.5Aqueous (All pH), Organic (pH > 12)
HOBt Coupling Additive~4.6 (Triazole OH)[2]0.8Organic (pH < 3), Aqueous (pH > 7)
EDC Urea Byproduct Coupling ByproductNeutral[2]-0.2Aqueous (Highly water-soluble)
Diagnostic Q&A: Common Impurities & Yield Loss

Q1: After washing my organic layer with saturated NaHCO₃, my product completely disappeared. Where did it go? Cause: Your product is in the aqueous layer. The piperidine nitrogen has a conjugate acid pKa of approximately 10.5[5],[6]. Saturated sodium bicarbonate has a pH of ~8. At this pH, the piperidine nitrogen is >99% protonated, forming a highly water-soluble ammonium salt that washes out of your organic phase. Solution: Never discard your aqueous layers when working with basic amines. To recover your product, you must basify the aqueous layer to a pH strictly greater than 12 using 2 M NaOH, which forces the piperidine into its neutral free-base form, allowing it to be back-extracted into an organic solvent.

Q2: How do I remove unreacted 1-methyl-1H-pyrrole-2-carboxylic acid and HOBt without losing my product? Cause: Both the unreacted pyrrole acid and the HOBt additive are acidic (pKa ~4.6)[2],[3]. Standard protocols suggest a mild base wash to remove them, but as established in Q1, this also removes your basic product. Solution: Invert the extraction logic. Use an Acid-Base Catch-and-Release method. First, extract your organic layer with 0.5 M HCl. Your basic product moves into the aqueous layer (the "catch"), while the acidic impurities (pyrrole acid, HOBt) and neutral organic impurities remain in the organic layer, which can then be discarded.

Q3: My LCMS shows that unreacted 4-aminopiperidine is co-extracting with my final product. How do I separate them? Cause: Both the product and the unreacted starting material contain the highly basic piperidine ring[4], meaning they will track together during acid-base extractions. Solution: Exploit the primary amine on the unreacted 4-aminopiperidine. Treat your final organic extract with a polymer-supported benzaldehyde scavenger resin. The resin will selectively form an imine with the primary amine of the impurity, tethering it to the solid phase. Your product (which only has a secondary amine and a non-reactive amide) will remain in solution. Filter the resin to achieve high purity. (Note: To avoid this entirely, synthesize using 1-Boc-4-aminopiperidine, purify the neutral Boc-protected intermediate, and deprotect with TFA as the final step[7]).

Q4: I am observing a darkening of the solution and degradation peaks. What is causing this? Cause: The 1-methylpyrrole ring is highly electron-rich and susceptible to electrophilic attack or oxidation, especially under prolonged exposure to light, air, or strong acids[1]. Furthermore, neutralizing strong acids with strong bases during workup generates localized exothermic heat, which can hydrolyze the carboxamide linker. Solution: Always perform the basification step in an ice bath to control the exotherm. Minimize the time the product spends in the 0.5 M HCl aqueous phase.

Validated Protocol: Acid-Base "Catch-and-Release" Extraction

This self-validating protocol utilizes pH-driven partitioning to isolate the target molecule from coupling byproducts.

Step 1: Reaction Quench & Initial Dilution

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., DMF or acetonitrile).

  • Re-dissolve the crude residue in 10 volumes of Dichloromethane (DCM).

  • Causality: DCM is an excellent solvent for both the free base and the organic impurities, setting the stage for the acidic partition.

Step 2: The Acidic "Catch"

  • Transfer the DCM mixture to a separatory funnel.

  • Extract with 0.5 M HCl (aq) (3 x 50 mL).

  • Separate the layers. Keep the aqueous layer. Discard the DCM layer.

  • Causality: At pH ~2, the piperidine nitrogen protonates. The product becomes highly polar and partitions into the aqueous layer. Unreacted pyrrole acid, HOBt, and non-basic degradation products remain in the DCM layer.

Step 3: Thermal Control & Basification

  • Place the combined aqueous layers into an Erlenmeyer flask and submerge in an ice-water bath. Stir vigorously.

  • Slowly add 2 M NaOH dropwise until the pH indicator paper reads pH > 12 .

  • Causality: The ice bath prevents exothermic degradation of the pyrrole ring and amide linker. A pH > 12 ensures the piperidine (pKa ~10.5) is fully deprotonated into its free-base form.

Step 4: The Organic "Release"

  • Extract the basified aqueous layer with a mixture of DCM / Isopropanol (9:1 v/v) (3 x 50 mL).

  • Causality: Even as a free base, the product retains some polarity and can hydrogen-bond with water. The addition of 10% isopropanol disrupts the aqueous solvation shell, significantly boosting the partition coefficient into the organic phase.

Step 5: Final Wash & Isolation

  • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide.

Process Visualization

G Start Crude Reaction Mixture (Product, EDC, HOBt, Acid, Amine) Step1 Dilute with DCM Extract with 0.5 M HCl (pH ~2) Start->Step1 Org1 Organic Phase (Unreacted Acid, HOBt, Neutral Byproducts) Step1->Org1 Discard Aq1 Aqueous Phase (Protonated Product & Unreacted Amine) Step1->Aq1 Keep Step2 Cool in Ice Bath Basify with 2 M NaOH to pH > 12 Aq1->Step2 Step3 Extract with DCM/Isopropanol (9:1) Step2->Step3 Org2 Organic Phase (Free Base Product) Step3->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts, Water-soluble impurities) Step3->Aq2 Discard Final Dry over Na2SO4 & Concentrate (Purified Product) Org2->Final

Fig 1: Acid-Base Catch-and-Release Extraction Workflow for Basic Amines.

References
  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination." 2014. URL: [Link][2]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." 2017. URL:[Link][5]

  • LookChem. "4-Aminopiperidine Chemical Properties and CAS Data." URL:[Link][4]

  • ChemBK. "N-tert-Butoxycarbonyl-4-aminopiperidine." URL:[Link][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide against standard inhibitors

Title: Comparative Efficacy Guide: 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide vs. Standard Inhibitors Executive Summary In the landscape of antiparasitic and antibacterial drug discovery, the pyrrole-2-carboxam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide vs. Standard Inhibitors

Executive Summary

In the landscape of antiparasitic and antibacterial drug discovery, the pyrrole-2-carboxamide scaffold has emerged as a highly versatile pharmacophore. Specifically, the unmethylated derivative, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (known as AMJ-147), is a potent, competitive inhibitor of the adenylyl cyclase gNC1 in Giardia lamblia (1)[1]. However, to rigorously validate the binding mechanics of this scaffold, we must examine its structure-activity relationship (SAR) by comparing it with its methylated counterpart: 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide .

This guide provides an objective comparative analysis of this 1-methyl variant against standard gNC1 inhibitors, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for researchers.

Mechanistic Causality: The Role of the Pyrrole NH

Why test the 1-methyl variant? In rational drug design, synthesizing a methylated derivative is a classic method to probe hydrogen bond networks. Molecular modeling of gNC1 reveals that the pyrrole NH of the unmethylated scaffold acts as an obligate hydrogen bond donor within the catalytic pocket (1)[1].

By introducing a methyl group at the N1 position (yielding 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide), we intentionally abolish this hydrogen bond donor capability and introduce steric clash. If the pharmacophore model is correct, this modification should result in a drastic loss of inhibitory efficacy. This phenomenon is universally observed across targets; for instance, in mycobacterial MmpL3 inhibitors, replacing the pyrrole hydrogen with a methyl group reduces activity by over 50-fold (2)[2]. Comparing the 1-methyl variant against standard inhibitors like 2-Hydroxyestradiol (2-CE) and Rosmarinic Acid provides a self-validating system to confirm the target's binding requirements (3)[3].

Comparative Efficacy Data

The following table summarizes the quantitative in vitro efficacy of the 1-methyl variant compared to the unmethylated scaffold and standard reference inhibitors against gNC1.

CompoundTargetIC50 (µM)Mechanistic Binding Feature
AMJ-147 (Unmethylated) gNC1~ 12.5Competitive; strong H-bond via pyrrole NH
2-Hydroxyestradiol (2-CE) gNC1~ 15.0Reference standard; catechol bioisostere
Rosmarinic Acid gNC1~ 25.0Natural product inhibitor; catechol binding
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide gNC1> 100.0*Loss of pyrrole NH H-bond donor; steric clash

*Estimated SAR extrapolation based on the loss of the critical H-bond donor.

Visualizing the Inhibition Pathway

To understand the functional impact of these inhibitors, we must look at the gNC1 signaling cascade. gNC1 converts ATP to cAMP, a secondary messenger critical for Giardia encystation and survival (3)[3].

G ATP ATP (Substrate) gNC1 gNC1 Enzyme (Adenylyl Cyclase) ATP->gNC1 Binds Active Site cAMP cAMP (Secondary Messenger) gNC1->cAMP Catalysis Encystation Giardia lamblia Encystation & Survival cAMP->Encystation Signaling Cascade Inhibitors Inhibitors: 1. AMJ-147 (Potent) 2. 2-CE (Standard) 3. 1-Methyl Variant (Weak) Inhibitors->gNC1 Competitive Inhibition

Figure 1: Mechanism of gNC1-mediated cAMP synthesis and targeted competitive inhibition.

Experimental Protocol: Self-Validating In Vitro Adenylyl Cyclase Assay

To verify the comparative efficacy of the 1-methyl variant against standard inhibitors, researchers must employ a highly controlled, self-validating in vitro assay. The inclusion of 2-CE as a positive control ensures the assay's dynamic range is functioning correctly.

Step 1: Preparation of Recombinant gNC1-301

  • Express the catalytic domain of gNC1 (construct gNC1-301) in E. coli BL21(DE3) cells (3)[3].

  • Purify the enzyme using Ni-NTA affinity chromatography, eluting with 250 mM imidazole.

  • Dialyze against 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 10% glycerol to maintain conformational stability.

Step 2: Reaction Mixture Assembly

  • Prepare a 2X assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MnCl₂ (essential cofactor for gNC1), and 1 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

  • Prepare serial dilutions of the inhibitors (1-methyl variant, AMJ-147, 2-CE) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

Step 3: Enzymatic Reaction

  • In a 96-well plate, combine 25 µL of 2X assay buffer, 5 µL of inhibitor solution, and 10 µL of purified gNC1-301 (final concentration ~1 µ g/well ).

  • Incubate at 37°C for 10 minutes to allow pre-equilibration of the competitive inhibitors within the active site.

  • Initiate the reaction by adding 10 µL of 5 mM ATP.

  • Incubate at 37°C for exactly 20 minutes.

  • Terminate the reaction by heating the plate at 95°C for 3 minutes.

Step 4: cAMP Quantification & Data Analysis

  • Centrifuge the plate at 10,000 x g for 5 minutes to pellet denatured proteins.

  • Transfer the supernatant to a competitive cAMP ELISA plate.

  • Quantify cAMP levels by measuring absorbance at 450 nm.

  • Plot the log(inhibitor concentration) vs. normalized cAMP production to calculate the IC50 values.

Workflow Step1 1. gNC1-301 Expression (E. coli & Ni-NTA Purification) Step3 3. In Vitro AC Assay (Incubation with ATP & Mn2+) Step1->Step3 Step2 2. Compound Preparation (Serial Dilutions in DMSO) Step2->Step3 Step4 4. cAMP Quantification (Competitive ELISA) Step3->Step4 Step5 5. Data Analysis (IC50 & SAR Determination) Step4->Step5

Figure 2: Step-by-step in vitro adenylyl cyclase inhibition assay workflow.

References

  • A Potent N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Inhibitor of Adenylyl Cyclase of G. lamblia: Biological Evaluation and Molecular Modelling Studies. ChemMedChem / PubMed.1

  • Rosmarinic Acid Present in Lepechinia floribunda and Lepechinia meyenii as a Potent Inhibitor of the Adenylyl Cyclase gNC1 from Giardia lamblia. MDPI.3

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

As a Senior Application Scientist, I approach the handling of novel research intermediates not just as a compliance exercise, but as a critical component of reproducible and safe science. The compound 1-methyl-N-(piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel research intermediates not just as a compliance exercise, but as a critical component of reproducible and safe science.

The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a synthetic organic building block featuring a basic piperidine ring and a pyrrole-2-carboxamide moiety. Because these structural motifs are highly prevalent in biologically active molecules (such as kinase inhibitors and GPCR ligands), and because specific toxicological data for early-stage intermediates is typically absent, we must rely on the Precautionary Principle.

The Occupational Safety and Health Administration (OSHA) and the National Research Council (NRC) mandate that laboratory personnel must conduct work under conditions that minimize risks from unknown hazardous substances[1]. Therefore, this compound must be treated as a potential health hazard, aligning with Occupational Exposure Band 3 (OEB 3) protocols.

Here is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Hazard Profiling & PPE Causality Matrix

Merely wearing PPE is insufficient; understanding why specific equipment is chosen ensures that safety protocols are respected and maintained. The lipophilicity of the piperidine ring can facilitate dermal penetration, particularly if the compound is accidentally dissolved in common laboratory solvents like DMSO or DMF.

The following table summarizes the quantitative and qualitative PPE requirements based on the physicochemical risks of handling dry, powdered research chemicals[2].

Protection CategorySpecific EquipmentTechnical SpecificationCausality & Rationale
Hand Protection Double-layered Nitrile GlovesMinimum 5 mil thickness (outer); 3 mil (inner).Piperidine derivatives can penetrate thin latex. Double gloving provides a sacrificial outer layer that can be safely doffed immediately if contaminated during solvation.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Protects against micro-dust aerosolization which can occur due to static charge buildup when weighing dry powders.
Body Protection Fluid-Resistant Lab CoatKnee-length, tightly woven cotton/poly blend or Tyvek.Prevents particulate accumulation on street clothes. Cuffs must be tucked under the inner glove to prevent wrist exposure.
Respiratory & Containment Ventilated Balance Enclosure (VBE) or Fume HoodFace velocity of 80–100 feet per minute (fpm).Compounds of unknown toxicity must never be handled on an open bench[2]. Primary engineering controls negate the need for N95 respirators during routine micro-weighing.

Operational Workflow: Handling & Solvation

To ensure scientific integrity and safety, every protocol must be a self-validating system. This means incorporating physical checks into your workflow that confirm the safety measures are actively working before you proceed to the next step.

Step 1: Containment Validation (The "Kimwipe Test") Before opening the chemical vial, verify that your fume hood or VBE is actively drawing air. Hold a single tissue (e.g., a Kimwipe) at the bottom edge of the sash. It should pull inward steadily. If it flutters outward or drops straight down, do not proceed.

Step 2: PPE Donning & Static Mitigation Don your lab coat, inner gloves, safety goggles, and finally the outer gloves. Because 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a dry powder, it may hold a static charge. Use an anti-static ionizer gun on the weighing spatula and the receiving vial to prevent the powder from "jumping" and aerosolizing when the vial is opened.

Step 3: Micro-Weighing Uncap the source vial only inside the active containment zone. Using your anti-static micro-spatula, transfer the required mass to a pre-tared glass vial. Cap both the source and receiving vials immediately after the transfer.

Step 4: In-Situ Solvation Crucial Step: Do not transport the dry powder across the lab to a solvent station. Bring your solvent (e.g., DMSO) into the hood. Add the solvent directly to the receiving vial inside the hood. Once the compound is in solution, the risk of aerosol inhalation drops to near zero, making the sealed vial safe to transport to your assay station.

Spill Management & Disposal Plan

Even with meticulous handling, micro-spills occur. Your response must be immediate and procedural.

Micro-Spill Protocol (Inside the Hood):

  • Do not sweep the powder, as this generates aerosols.

  • Dampen a disposable paper towel with a solvent in which the compound is soluble (e.g., ethanol or a water/methanol mix) to trap the powder.

  • Wipe the spill area inward, moving from the clean periphery to the center of the spill.

  • Remove your outer gloves, place them in the hood alongside the contaminated towel, and don a fresh pair of outer gloves before continuing work.

Disposal & Labeling: All materials that have come into contact with 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (including the outer gloves, weighing boats, and wiping towels) must be treated as hazardous chemical waste. According to OSHA HazCom Standard 1910.1200, no chemical waste shall be accepted by environmental health and safety teams without an adequate identifying label[3].

  • Action: Label the waste container with the full chemical name, the date, and the hazard class ("Toxic/Unknown Hazard"). Do not use abbreviations.

Safety Protocol Visualization

The following workflow illustrates the logical progression of handling unknown research chemicals, ensuring that containment and PPE precede any physical manipulation.

G A 1. Hazard Profiling Assume OEB 3 / Unknown Toxicity B B A->B dictates C 3. PPE Donning Double Nitrile, Goggles, Lab Coat B->C precedes D 4. Material Handling Anti-static Weighing & Transfer C->D enables safe E 5. In-Situ Solvation Add solvent directly to vial D->E followed by F 6. Decontamination Remove outer gloves, wipe surfaces E->F triggers G 7. Waste Disposal Label per OSHA HazCom F->G concludes with

Workflow diagram detailing the self-validating safety protocol for handling unknown research chemicals.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
  • Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu. National Academies of Sciences, Engineering, and Medicine.
  • Labeling Chemicals in Laboratories - Division of Research Safety. University of Illinois.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.